molecular formula C10H11FO2 B14060705 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one

1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one

Cat. No.: B14060705
M. Wt: 182.19 g/mol
InChI Key: GMEQCHYPCXYBTQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one typically involves the reaction of 2-fluoro-3-methoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methoxyphenylboronic acid
  • 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione

Uniqueness

1-(2-Fluoro-3-methoxy-phenyl)-propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a fluorine atom and a methoxy group on the phenyl ring can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11FO2/c1-7(12)6-8-4-3-5-9(13-2)10(8)11/h3-5H,6H2,1-2H3

InChI Key

GMEQCHYPCXYBTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC)F

Origin of Product

United States

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